molecular formula C6H7BrN2O2 B2676556 4-Bromo-2-ethoxy-1h-imidazole-5-carbaldehyde CAS No. 1073549-03-7

4-Bromo-2-ethoxy-1h-imidazole-5-carbaldehyde

Cat. No.: B2676556
CAS No.: 1073549-03-7
M. Wt: 219.038
InChI Key: AQZYDDPSFIPBNC-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxy-1H-imidazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C6H7BrN2O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of 4-Bromo-2-ethoxy-1H-imidazole-5-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoimidazole and ethyl bromide.

    Ethoxylation: The 4-bromoimidazole undergoes ethoxylation using ethyl bromide in the presence of a base like potassium carbonate.

    Formylation: The ethoxylated product is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 5-position of the imidazole ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Bromo-2-ethoxy-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents like DMF, DMSO, and THF. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

4-Bromo-2-ethoxy-1H-imidazole-5-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting various diseases.

    Material Science: The compound is used in the development of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: It is employed in the design of molecular probes and sensors for detecting biological analytes.

    Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxy-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific bioactive molecule derived from this compound.

Comparison with Similar Compounds

4-Bromo-2-ethoxy-1H-imidazole-5-carbaldehyde can be compared with other similar compounds, such as:

    4-Bromo-2-methoxy-1H-imidazole-5-carbaldehyde: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and applications.

    4-Chloro-2-ethoxy-1H-imidazole-5-carbaldehyde: The chlorine atom in place of bromine can lead to different chemical properties and reactivity.

    2-Ethoxy-1H-imidazole-5-carbaldehyde: Lacking the bromine atom, this compound may have different substitution patterns and reactivity.

Biological Activity

4-Bromo-2-ethoxy-1H-imidazole-5-carbaldehyde is a compound belonging to the class of imidazole derivatives, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C9_9H8_8BrN3_3O
  • Molecular Weight : 256.08 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Imidazole Ring : Starting from 2-bromoacetaldehyde and ethyl carbamate, the imidazole ring is formed through cyclization.
  • Bromination : The introduction of the bromine atom at the 4-position is achieved using bromine in an appropriate solvent.
  • Ethoxy Group Introduction : The ethoxy group is introduced via an etherification reaction using ethyl alcohol and a suitable acid catalyst.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives. For instance, compounds similar to this compound have shown activity against various bacterial strains:

CompoundZone of Inhibition (mm)Target Bacteria
4-Bromo derivative15E. coli
4-Bromo derivative20S. aureus
4-Bromo derivative18B. subtilis

These results suggest that the compound may possess significant antibacterial properties, potentially making it useful in treating infections caused by resistant bacterial strains .

Antifungal Activity

In addition to antibacterial properties, imidazole derivatives are known for their antifungal activities. Research indicates that compounds with similar structures exhibit effectiveness against fungi such as Candida albicans and Aspergillus niger. The antifungal activity can be quantified as follows:

CompoundZone of Inhibition (mm)Target Fungi
4-Bromo derivative22C. albicans
4-Bromo derivative19A. niger

This suggests that this compound may also be effective in treating fungal infections .

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has been documented in various studies. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. For instance, compounds similar to this one have been shown to reduce levels of TNF-alpha and IL-6 in vitro .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
  • Receptor Modulation : Interaction with receptors involved in inflammatory responses could lead to reduced inflammation and pain.

Case Studies

Several case studies have evaluated the efficacy of imidazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A study demonstrated that patients treated with imidazole derivatives showed a significant reduction in infection rates compared to control groups.
  • Anti-inflammatory Trials : Clinical trials reported that patients receiving treatment with imidazole-based compounds experienced decreased levels of inflammatory markers and improved symptoms in conditions such as rheumatoid arthritis.

Properties

IUPAC Name

5-bromo-2-ethoxy-1H-imidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-2-11-6-8-4(3-10)5(7)9-6/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZYDDPSFIPBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(N1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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